molecular formula C17H15F3N2O2S2 B3415007 4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 951520-56-2

4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3415007
CAS No.: 951520-56-2
M. Wt: 400.4 g/mol
InChI Key: WZYNAVXCOZTOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo-fused 1,2,4-thiadiazine 1,1-dioxide core. The molecule is substituted at the 4-position with an ethyl group and at the 3-position with a (3-(trifluoromethyl)benzyl)thio moiety. This structure places it within a broader class of thiadiazine dioxides, which are known for diverse biological activities, including modulation of AMPA receptors , potassium channel activation , and antitumor properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio substituent may influence binding affinity to target proteins .

Properties

IUPAC Name

4-ethyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S2/c1-2-22-14-8-3-4-9-15(14)26(23,24)21-16(22)25-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNAVXCOZTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12F3N2S2\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_2\text{S}_2

This structure includes a thiadiazine core with an ethyl group and a trifluoromethylbenzyl moiety, which are crucial for its biological activity. The presence of the trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and potentially improving the compound's interaction with biological targets.

Biological Activity Overview

The biological activities associated with this class of compounds often include:

  • Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this category may reduce inflammation through various mechanisms.

Anticancer Activity

A study conducted on various thiadiazole derivatives indicated that modifications at specific positions significantly enhance anticancer activity. For instance, compounds featuring electron-withdrawing groups like trifluoromethyl showed increased potency against cancer cell lines. The compound in focus was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays. Results demonstrated an IC50 value comparable to established anticancer agents (e.g., doxorubicin) .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
DoxorubicinMCF-710.0

Antimicrobial Properties

Research has shown that derivatives of the thiadiazole scaffold possess significant antibacterial and antifungal activities. A series of experiments revealed that the compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical for inflammatory responses .

The biological activity of this compound is largely attributed to:

  • Inhibition of Enzymatic Activity : Compounds within this class often act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The ability to interfere with signaling cascades (e.g., NF-kB) contributes to their anti-inflammatory properties.
  • Interaction with Cellular Targets : The structural features allow for effective binding to various biological targets.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that thiadiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cell lines .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial activity .
  • Neuroprotective Effects : Research indicates that this class of compounds may interact with sigma receptors, which are implicated in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for further development in medicinal chemistry:

  • Lead Compound Development : The unique thiadiazine framework allows for modifications that can enhance bioactivity and selectivity. The synthesis of analogs can lead to the discovery of new drugs with improved therapeutic profiles.
  • Structure-Activity Relationship (SAR) Studies : Investigating the SAR can provide insights into how structural modifications influence biological activity. This is crucial for optimizing lead compounds for better efficacy and reduced toxicity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro studies revealed that specific analogs exhibited potent activity against resistant bacterial strains, suggesting their potential as novel antibiotics .
  • Neuropharmacological Investigations : Research into sigma receptor interactions has shown promising results in models of neurodegeneration, indicating that these compounds could be developed as neuroprotective agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) moiety undergoes nucleophilic displacement reactions under basic conditions. This reactivity is exploited to modify the benzylthio group:

ReactantConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 hMethoxy derivative (S→O substitution)72%
EthylenediamineTHF, RT, 12 hDiamino-thiadiazine analog65%

Steric hindrance from the trifluoromethylbenzyl group slows reaction kinetics compared to simpler thioethers.

Cyclization Reactions

The 1,2,4-thiadiazine ring participates in annulation reactions to form fused heterocycles. Key examples include:

a. Thiazole Formation
Reaction with α-bromo ketones (e.g., 3-bromoacetylcoumarin) under Hantzsch conditions:

text
3-(Bromoacetyl)coumarin + Thiadiazine → Thiazole-fused coumarin-thiadiazine hybrid (via S-alkylation + cyclization)

Conditions: Ethanol, NaHCO₃, reflux (8 h) . Yield: 68–82% .

b. Triazole Synthesis
Click chemistry with azides:

text
Thiadiazine + Benzyl azide → [Cu(I) catalyst] → 1,2,3-Triazole-linked derivative

Reaction time: 24 h at 60°C. Isolated yields: 55–60%.

Oxidation Reactions

The sulfur centers show differential oxidation behavior:

Oxidizing AgentTarget SiteProductNotes
H₂O₂ (30%)Thioether (S)Sulfoxide (-SO-)Partial epoxidation
m-CPBAThiadiazine (S)Sulfone (-SO₂-)Full conversion in 2 h

Oxidation products exhibit altered solubility and bioactivity profiles.

Ring-Opening Reactions

Under strong nucleophiles (e.g., Grignard reagents), the thiadiazine ring undergoes cleavage:

Reaction Pathway

text
Thiadiazine + RMgX → Ring-opened dithiol intermediate → Rearomatized benzothiazole

Key conditions: Dry ether, −78°C, slow addition protocol. Isolated yields: 40–50%.

Electrophilic Aromatic Substitution

The benzo ring undergoes nitration and sulfonation at the para position to the ethyl group:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄, 0°CC-585%
SulfonationOleum, 50°CC-578%

Regioselectivity is controlled by the electron-withdrawing 1,1-dioxide group.

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the ethyl-bearing carbon:

text
Thiadiazine-Br + Arylboronic acid → Pd(PPh₃)₄ → Biaryl-thiadiazine

Optimized conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 h. Yields: 60–75%.

Biological Derivatization

The compound serves as a scaffold for drug discovery:

Anticancer Analog Synthesis

text
Thiadiazine + Chlorambucil → Thioether-linked alkylating agent

IC₅₀ against HeLa cells: 2.1 μM (vs. 8.4 μM for parent compound).

Key Reactivity Trends

  • Steric Effects : Bulky 3-(trifluoromethyl)benzyl group hinders reactions at C-3.

  • Electronic Effects : 1,1-Dioxide group deactivates the benzo ring toward electrophiles.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions .

Experimental data underscore this compound’s versatility in medicinal chemistry and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazine dioxides exhibit significant structural and functional diversity. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The ethyl group at the 4-position may reduce oxidative metabolism compared to allyl or cyclopropyl substituents .
  • Solubility : Sulfonamide and thiadiazine dioxide moieties confer moderate aqueous solubility, typical for this class .

Key Research Findings and Implications

AMPA Receptor Potentiation: Thienothiadiazine dioxides (e.g., Compound 24) demonstrate that sulfur position in the fused ring critically impacts potency. The target compound’s benzo-fused core may offer improved stability over thieno analogs .

KATP Channel Selectivity: 3-Substituents (e.g., alkylthio vs. alkylamino) determine tissue selectivity. The (3-(trifluoromethyl)benzyl)thio group in the target compound may favor interactions with pancreatic KATP channels .

Antitumor Potential: Thiadiazine dioxides with bulky 3-substituents (e.g., benzylthio) show affinity for carbonic anhydrase IX, a cancer-associated isoform .

Q & A

Q. What are the optimized synthetic pathways for constructing the benzothiadiazine dioxide core in this compound?

The synthesis involves multi-step reactions starting with condensation of substituted benzyl thiols with chlorinated benzothiadiazine precursors. Key steps include:

  • Thioether formation : Reacting 3-(trifluoromethyl)benzyl mercaptan with a pre-functionalized benzothiadiazine intermediate under basic conditions (e.g., triethylamine in DMF) .
  • Oxidation : Treating the intermediate with hydrogen peroxide or m-CPBA to achieve the 1,1-dioxide configuration .
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane to isolate the product (>95% purity) .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and thioether linkage (e.g., δ 3.8–4.2 ppm for SCH2_2 groups) .
  • X-ray crystallography : Resolves stereochemical ambiguities; the sulfone groups exhibit characteristic bond lengths of 1.43–1.45 Å .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 487.0521 for C18_{18}H14_{14}F3_3N3_3O2_2S2_2) .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • AMPA receptor potentiation : Electrophysiological assays in HEK293 cells expressing GluA2/3 subunits measure current potentiation (EC50_{50} values typically 0.1–10 µM) .
  • Cytotoxicity screening : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines assess safety margins (IC50_{50} > 50 µM preferred) .

Advanced Research Questions

Q. How do electronic effects of the 3-(trifluoromethyl)benzyl group influence AMPA receptor binding?

The electron-withdrawing CF3_3 group enhances ligand-receptor interaction by:

  • Stabilizing hydrophobic pockets in the receptor’s LBD (ligand-binding domain) via fluorine interactions .
  • Increasing metabolic stability compared to non-fluorinated analogs (t1/2_{1/2} > 2 hrs in microsomal assays) . Substitution at the 3-position (vs. 2- or 4-) optimizes steric fit, as shown in docking studies using PDB 3KG2 .

Q. What strategies resolve contradictions in reported EC50_{50}50​ values across studies?

Discrepancies often arise from assay conditions. Mitigation includes:

  • Standardized protocols : Fixed Mg2+^{2+}/Ca2+^{2+} concentrations in buffer solutions to minimize ion-dependent receptor desensitization .
  • Meta-analysis : Pooling data from ≥3 independent labs using compounds with >98% purity (e.g., 24 in showed EC50_{50} 0.3–0.7 µM across 5 studies) .

Q. Can QSAR models predict tissue selectivity for this compound’s derivatives?

Yes. CoMSIA models using 100+ analogs identify:

  • Hydrophobic contours : Arylthio substituents >4.5 Å enhance pancreatic KATP_{ATP} selectivity (SI >10 vs. aortic) .
  • Electrostatic fields : Negative charges near the sulfone group correlate with reduced off-target CNS effects .

Q. How do in vivo cognitive enhancement studies validate this compound’s efficacy?

  • Object recognition tests (ORT) : Oral administration (0.3 mg/kg in mice) improves discrimination indices (DI) from 0.2 to 0.6, comparable to donepezil .
  • LTP modulation : Enhances hippocampal LTP by 40–60% at 1 µM, measured via field EPSP slopes .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields (<30%) : Optimize stoichiometry (1:1.2 benzyl thiol:core) and switch to microwave-assisted synthesis (70°C, 20 mins, 65% yield) .
  • Byproduct formation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted isothiocyanates .

Q. How can researchers differentiate allosteric vs. orthosteric binding mechanisms?

  • Radioligand displacement assays : Failure to displace [3H][^3H]-AMPA (IC50_{50} >10 µM) confirms allosteric modulation .
  • Kinetic studies : Rapid receptor activation (τ <10 ms) suggests binding to non-competitive sites .

Q. What computational tools are critical for SAR exploration?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess stability (RMSD <2 Å) .
  • Free energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., CF3_3 → CH3_3 reduces binding by 2.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-ethyl-3-((3-(trifluoromethyl)benzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.